molecular formula C9H5FN2 B1404171 4-fluoro-1H-indole-5-carbonitrile CAS No. 1240113-42-1

4-fluoro-1H-indole-5-carbonitrile

Cat. No.: B1404171
CAS No.: 1240113-42-1
M. Wt: 160.15 g/mol
InChI Key: MNWGXZUQFYDSGV-UHFFFAOYSA-N
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Description

4-fluoro-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The addition of a fluorine atom and a nitrile group to the indole structure enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

4-Fluoro-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes . The interactions between this compound and these biomolecules are primarily driven by its unique chemical structure, which allows it to form stable complexes with target proteins and enzymes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Studies have identified threshold effects for this compound, where the compound’s biological activity changes significantly with increasing dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, indole derivatives, including this compound, have been shown to affect the metabolism of amino acids, lipids, and carbohydrates, leading to changes in cellular energy production and storage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, indole derivatives, including this compound, can be transported across cell membranes by specific transporters, leading to their accumulation in certain cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives, including this compound, can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their biological effects by interacting with specific biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-indole-5-carbonitrile typically involves the introduction of a fluorine atom and a nitrile group to the indole core. One common method includes the reaction of 4-fluoroaniline with a suitable nitrile source under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the indole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a variety of functional groups to the indole structure.

Scientific Research Applications

4-fluoro-1H-indole-5-carbonitrile has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-fluoro-1H-indole-5-carbonitrile can be compared with other indole derivatives, such as:

  • 5-fluoro-1H-indole-2-carbonitrile
  • 4-chloro-1H-indole-5-carbonitrile
  • 4-bromo-1H-indole-5-carbonitrile

These compounds share similar structures but differ in their substituents, which can influence their chemical properties and applications. The presence of a fluorine atom in this compound makes it unique, as fluorine can significantly impact the compound’s reactivity and biological activity.

Properties

IUPAC Name

4-fluoro-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWGXZUQFYDSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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